4-(5-CHLORO-2-METHOXYBENZENESULFONYL)-6-METHYL-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(5-Chloro-2-methoxybenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, a sulfonyl chloride group, and a pyrrolidine moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxybenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 5-chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Formation of the quinoline core: The quinoline core is synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.
Coupling reactions: The final step involves coupling the quinoline core with the prepared sulfonyl chloride intermediate and pyrrolidine-1-carbonyl group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxybenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines and alcohols: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(5-Chloro-2-methoxybenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxybenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis in targeted cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: An intermediate used in the synthesis of the target compound.
6-Methylquinoline: A simpler quinoline derivative with similar core structure.
Pyrrolidine-1-carbonyl derivatives: Compounds with similar functional groups and potential biological activities.
Uniqueness
4-(5-Chloro-2-methoxybenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its complex structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(5-chloro-2-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-5-7-18-16(11-14)21(17(13-24-18)22(26)25-9-3-4-10-25)30(27,28)20-12-15(23)6-8-19(20)29-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCRLVBUOEWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCCC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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